Azido-PEG10-amine (CAS 912849-73-1) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker featuring a primary amine and an azide group separated by 10 ethylene glycol units. This specific architecture provides a highly hydrophilic spacer of approximately 35–45 Å, which is critical for modulating the physicochemical properties of bioconjugates . In procurement and material selection, this compound is prioritized for its dual orthogonal reactivity: the amine readily couples with activated carboxylic acids or NHS esters, while the azide enables highly efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. By combining precise spatial separation with excellent aqueous solubility, Azido-PEG10-amine serves as a foundational raw material in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced biomaterials .
Substituting Azido-PEG10-amine with generic polydisperse PEGs, shorter/longer PEG variants, or aliphatic chains frequently leads to process failures or compromised end-product efficacy. In targeted protein degradation (PROTACs), the linker is not merely a passive spacer; its exact length dictates the thermodynamic stability of the ternary complex between the target protein and the E3 ligase [1]. Substituting PEG10 with a shorter PEG4 often induces steric clash, while a longer PEG24 introduces an excessive entropic penalty, both of which severely reduce degradation efficiency (Dmax) [2]. In ADC manufacturing, replacing the PEG backbone with an alkyl chain of similar length drastically reduces aqueous solubility, driving payload aggregation and limiting the achievable Drug-to-Antibody Ratio (DAR) . Furthermore, utilizing homobifunctional linkers instead of this heterobifunctional azide/amine construct necessitates complex protection/deprotection steps and results in yield-destroying cross-linking during sequential conjugations.
In the development of heterobifunctional degraders, the precise spatial separation provided by the linker is paramount. Azido-PEG10-amine provides an extended spacer length that is critical for targets requiring significant distance between the E3 ligase and the target protein to avoid steric clash [1]. When compared to shorter linkers like PEG4, which frequently fail to form productive ternary complexes for sterically demanding targets, PEG10 offers the necessary flexibility and distance. Conversely, substituting with overly long linkers (e.g., PEG24) introduces a high entropic penalty that destabilizes the complex, leading to reduced target degradation [2].
| Evidence Dimension | Spatial separation and ternary complex stability |
| Target Compound Data | PEG10 provides an intermediate optimal spacing (~35-45 Å) that minimizes both steric clash and entropic penalty for specific bulky targets. |
| Comparator Or Baseline | PEG4 (too short, causing steric hindrance) and PEG24 (too long, causing entropic destabilization). |
| Quantified Difference | PEG10 provides >2x the spatial extension of PEG4, fundamentally shifting the thermodynamic viability of the ternary complex compared to extremes. |
| Conditions | PROTAC library screening and target degradation assays. |
Selecting the exact PEG10 length is critical when initial screens with PEG2-PEG4 linkers exhibit poor degradation profiles due to protein-protein steric interference.
The hydrophilicity of the linker backbone is a major determinant of manufacturability in bioconjugation, particularly for ADCs carrying hydrophobic payloads. The 10-unit PEG chain in Azido-PEG10-amine significantly enhances the aqueous solubility of the resulting conjugate . When compared to aliphatic linkers (e.g., C10-C12 alkyl chains) of comparable length, the PEG10 backbone prevents the hydrophobic collapse and aggregation that commonly plague ADC formulations . This enhanced solubility allows for higher Drug-to-Antibody Ratios (DAR) without necessitating excessive and potentially denaturing organic co-solvents during the conjugation process.
| Evidence Dimension | Aqueous solubility and aggregation propensity |
| Target Compound Data | High hydrophilicity supports monomeric ADC profiles even at elevated DARs. |
| Comparator Or Baseline | Alkyl linkers (e.g., C10-C12 chains) which drive hydrophobic aggregation and precipitation. |
| Quantified Difference | PEG10 maintains formulation stability in aqueous buffers, whereas equivalent alkyl linkers severely limit DAR due to insolubility. |
| Conditions | ADC synthesis and aqueous formulation workflows. |
Procuring PEG10 over alkyl linkers is essential to prevent costly batch failures caused by payload-induced aggregation during late-stage bioconjugation.
Manufacturability in complex bioconjugation relies on orthogonal reactivity to prevent side reactions. Azido-PEG10-amine features a terminal azide for highly specific Click chemistry (CuAAC or SPAAC) and a primary amine for standard amide coupling . This heterobifunctional design allows for sequential, highly controlled conjugations. In contrast, utilizing homobifunctional linkers (such as bis-amine or bis-azide PEGs) inherently risks cross-linking, oligomerization, and poor stoichiometric control, requiring massive molar excesses of reagents to force a 1:1 addition .
| Evidence Dimension | Conjugation yield and stoichiometric control |
| Target Compound Data | Heterobifunctional design enables sequential 1:1 coupling without cross-linking. |
| Comparator Or Baseline | Homobifunctional linkers (e.g., NH2-PEG10-NH2) which promote oligomerization. |
| Quantified Difference | Eliminates the need for massive reagent excess and complex purification steps required by homobifunctional alternatives. |
| Conditions | Sequential dual-labeling or cross-linking workflows. |
This specific heterobifunctional profile streamlines manufacturing processes, maximizing the yield of high-value bioconjugates while minimizing purification bottlenecks.
Because PEG10 provides a highly specific spatial extension (~35-45 Å) that balances steric relief with entropic stability, this compound is an essential building block in PROTAC lead optimization [1]. It is specifically prioritized when initial degrader candidates utilizing shorter PEG2-PEG4 linkers fail to form productive ternary complexes due to steric clash between bulky E3 ligases and target proteins.
In ADC manufacturing, the attachment of highly hydrophobic cytotoxic payloads often leads to aggregation and poor pharmacokinetics. The high aqueous solubility imparted by the PEG10 backbone makes Azido-PEG10-amine the right choice for linking these payloads to antibodies, allowing for higher Drug-to-Antibody Ratios (DAR) without compromising the monomeric stability of the formulation.
For the development of targeted drug delivery systems or biosensors, surfaces must often be modified with multiple distinct ligands. The dual orthogonal reactivity of Azido-PEG10-amine allows for the initial attachment to a nanoparticle surface via amide coupling, followed by the highly efficient, bioorthogonal Click chemistry attachment of targeting peptides or fluorophores in complex aqueous media .
Irritant